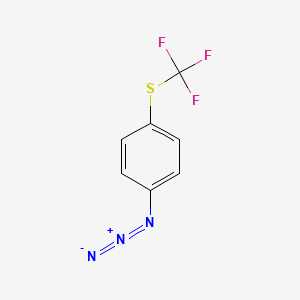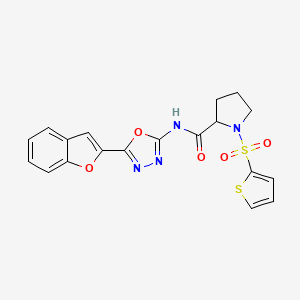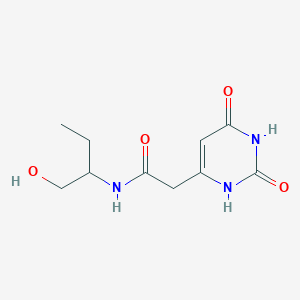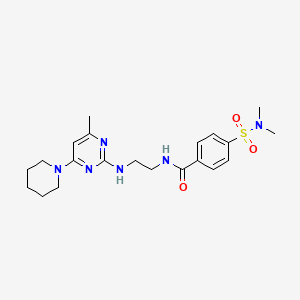![molecular formula C18H28N2O4S B2478506 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922132-60-3](/img/structure/B2478506.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
A new polycyclic system that includes the 1,4-benzodiazepine and isoindolinone fragments was synthesized, introducing a novel fused pentacyclic system. The dehydration of specific benzoic acids resulted in compounds representing this new system, with their structures confirmed through X-ray diffraction (Ukhin et al., 2011).
The synthesis, spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole tethered oxazepine heterocyclic hybrids were conducted. The molecular structures of these compounds were determined and correlated well with their X-ray structures. Charge distributions at atomic sites and regions of electrophilic and nucleophilic reactivity were analyzed, providing insights into their potential applications in nonlinear optical properties (Almansour et al., 2016).
Biochemical Interaction and Properties
A study on unprotected primary sulfonamide group discussed its role in facilitating ring-forming cascade, leading to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds showed strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).
The antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives was conducted. These compounds, synthesized via chemical intermediates like sultone, showed a varying degree of antimicrobial activity, with some showing high activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).
Novel Structural and Synthesis Applications
Research on the synthesis of a new muscarinic (M3) antagonist discussed the creation of a novel compound, 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one. Although the initial attempts to cyclize the compound were unsuccessful, further synthesis steps led to the target compound, indicating its potential role in pharmacological applications (Evans et al., 2008).
A study on the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate revealed a novel fused oxazapolycyclic skeleton. This compound exhibited strong blue emission in dichloromethane, suggesting its potential use in optical applications (Petrovskii et al., 2017).
Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions was explored. The study presented novel cyclic sulfonamides synthesized by the thermal Diels-Alder reaction of triene derivatives, leading to compounds with potential pharmacological uses as histamine H3 receptor antagonists (Greig et al., 2001).
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-6-9-25(22,23)19-14-7-8-16-15(10-14)20(11-13(2)3)17(21)18(4,5)12-24-16/h7-8,10,13,19H,6,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJEVVPGICAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide](/img/structure/B2478424.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2478427.png)
![3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478429.png)
![(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2478431.png)
![3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2478432.png)
![1-Bromo-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2478435.png)



![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)
